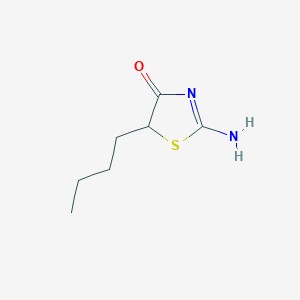

2-Amino-5-butyl-1,3-thiazol-4-one

CAS No.: 3805-18-3

Cat. No.: VC18964560

Molecular Formula: C7H12N2OS

Molecular Weight: 172.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3805-18-3 |

|---|---|

| Molecular Formula | C7H12N2OS |

| Molecular Weight | 172.25 g/mol |

| IUPAC Name | 2-amino-5-butyl-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C7H12N2OS/c1-2-3-4-5-6(10)9-7(8)11-5/h5H,2-4H2,1H3,(H2,8,9,10) |

| Standard InChI Key | RBXFQGUARPUEMP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1C(=O)N=C(S1)N |

Introduction

Structural and Chemical Properties

The core structure of 2-amino-5-butyl-1,3-thiazol-4-one consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The amino group at position 2 enhances hydrogen-bonding capabilities, while the butyl substituent at position 5 contributes to hydrophobic interactions. These features collectively influence the compound’s solubility, reactivity, and binding affinity to biological targets.

Comparative analysis with structurally analogous compounds reveals critical insights. For instance, replacing the butyl group with a tert-butyl moiety (as in 2-amino-4-tert-butylthiazole) alters solubility profiles due to increased steric hindrance. Similarly, substituting the butyl chain with a benzyl group (2-amino-5-benzylthiazole) enhances lipophilicity, potentially improving membrane permeability in drug design. Such modifications underscore the delicate balance between substituent effects and bioactivity, guiding rational drug development.

Synthesis Methodologies

The synthesis of 2-amino-5-butyl-1,3-thiazol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiourea derivatives with α-haloketones or α-haloesters. For example, acetoacetate esters can undergo bromination followed by cyclization with N-monosubstituted thioureas to yield thiazole derivatives . This “one-pot” method simplifies purification and improves yields, as demonstrated in patented synthesis routes for related compounds .

Biological Activities and Mechanisms

Enzyme Inhibition

2-Amino-5-butyl-1,3-thiazol-4-one exhibits potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and metabolic syndrome. By modulating cortisol levels in tissues, this compound could mitigate insulin resistance and obesity-related complications. Structural analogs with bulkier substituents show reduced activity, suggesting that the butyl group’s size and flexibility are critical for enzyme binding.

Applications in Drug Development

The compound’s dual role as an enzyme inhibitor and cytotoxic agent positions it as a promising scaffold for multifunctional therapeutics. For metabolic disorders, derivatives targeting 11β-HSD1 could complement existing therapies like metformin or thiazolidinediones. In oncology, conjugating the thiazole core with targeting moieties (e.g., folate receptors) may enhance tumor specificity and reduce off-target effects .

Recent Advances and Future Directions

Recent patents highlight innovative synthesis techniques, such as flow chemistry and catalyst-free reactions, to scale production while reducing waste . Computational modeling efforts now prioritize predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, accelerating lead optimization . Collaborative initiatives between academia and industry aim to advance this compound into clinical trials within the next decade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume